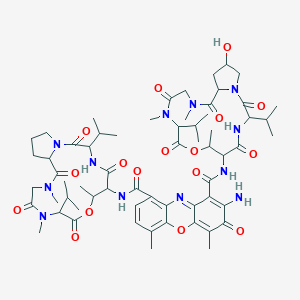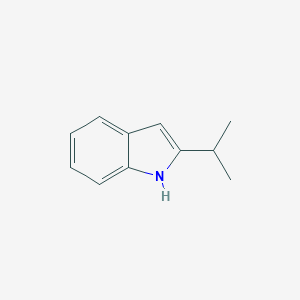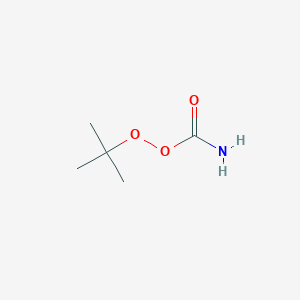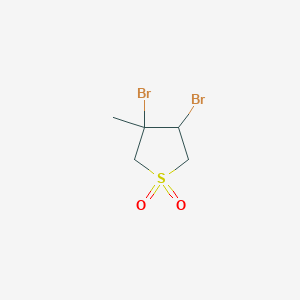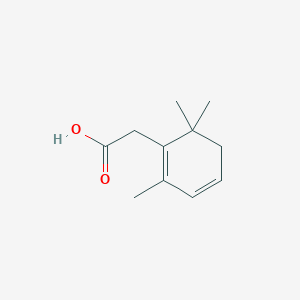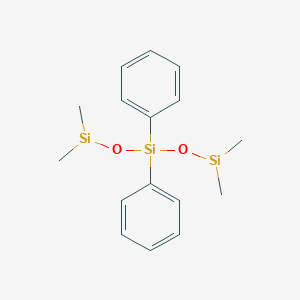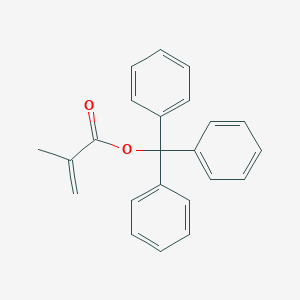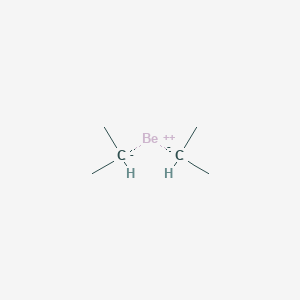
Bis(isopropyl)beryllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isopropyl)beryllium is a chemical compound that has been studied for its potential use in scientific research. This compound is a beryllium complex that has two isopropyl groups attached to the beryllium atom. It is a white solid that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of bis(isopropyl)beryllium is not well understood. It is believed to act as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of bis(isopropyl)beryllium. However, it is known to be highly toxic and can cause severe respiratory and neurological effects if inhaled or ingested.
Advantages And Limitations For Lab Experiments
One advantage of using bis(isopropyl)beryllium in lab experiments is its ability to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent in organic synthesis reactions. However, its highly toxic nature makes it difficult to handle and requires careful safety precautions.
Future Directions
There are several future directions for research involving bis(isopropyl)beryllium. One area of interest is its potential use in the synthesis of new pharmaceuticals and natural products. Another area of interest is the development of safer and more efficient methods for handling and using this compound in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential toxic effects of bis(isopropyl)beryllium.
Synthesis Methods
Bis(isopropyl)beryllium can be synthesized using a variety of methods. One common method involves reacting beryllium chloride with isopropylmagnesium chloride in anhydrous ether. Another method involves reacting beryllium metal with isopropyl chloride in the presence of a reducing agent. Both of these methods result in the formation of bis(isopropyl)beryllium as a white solid.
Scientific Research Applications
Bis(isopropyl)beryllium has been studied for its potential use in scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has also been used in the synthesis of complex natural products.
properties
CAS RN |
15721-33-2 |
|---|---|
Product Name |
Bis(isopropyl)beryllium |
Molecular Formula |
C6H14Be |
Molecular Weight |
95.19 g/mol |
IUPAC Name |
beryllium;propane |
InChI |
InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
LFMRZLYYZXGEAG-UHFFFAOYSA-N |
SMILES |
[Be+2].C[CH-]C.C[CH-]C |
Canonical SMILES |
[Be+2].C[CH-]C.C[CH-]C |
synonyms |
beryllium(+2) cation, propane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




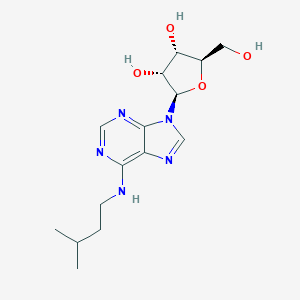
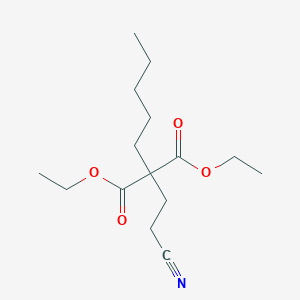
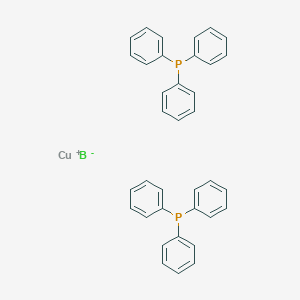
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

